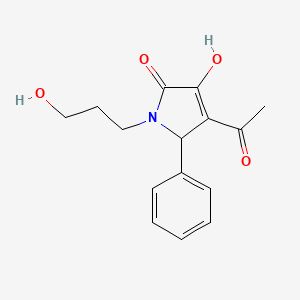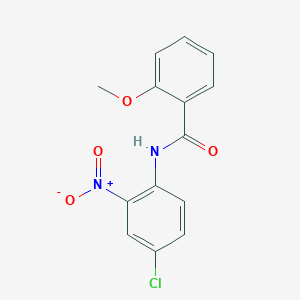
N-(3-hydroxypropyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxypropyl)-3-nitrobenzamide (HPNB) is an organic compound that has gained significant attention in the scientific community due to its potential in various applications. HPNB is a nitroaromatic compound that possesses unique properties, including its ability to act as a nitroreductase substrate. The compound's chemical structure consists of a benzene ring, a nitro group, and a hydroxypropyl group attached to an amide functional group.
作用机制
N-(3-hydroxypropyl)-3-nitrobenzamide is a substrate for nitroreductase enzymes, which catalyze the reduction of the nitro group to an amine group. This reduction reaction generates reactive oxygen species, which can lead to DNA damage and cell death. The mechanism of action of N-(3-hydroxypropyl)-3-nitrobenzamide is dependent on the specific nitroreductase enzyme present in the system, as different enzymes have varying substrate specificities and catalytic efficiencies.
Biochemical and Physiological Effects
The reduction of N-(3-hydroxypropyl)-3-nitrobenzamide by nitroreductase enzymes leads to the generation of reactive oxygen species, which can cause oxidative stress and DNA damage in cells. This effect has been exploited in cancer therapy, where nitroreductase enzymes are used to activate prodrugs that release cytotoxic agents upon reduction. N-(3-hydroxypropyl)-3-nitrobenzamide has also been shown to have antimicrobial activity against various bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
N-(3-hydroxypropyl)-3-nitrobenzamide's unique properties make it a valuable tool for studying nitroreductase enzymes and their role in drug metabolism and cancer therapy. The compound's ability to act as a substrate for nitroreductase enzymes allows for the measurement of enzyme activity in various biological samples. However, the use of N-(3-hydroxypropyl)-3-nitrobenzamide in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
未来方向
The potential applications of N-(3-hydroxypropyl)-3-nitrobenzamide in various fields, including biochemistry, pharmacology, and biomedicine, make it an exciting area of research. Future studies could focus on optimizing the synthesis method of N-(3-hydroxypropyl)-3-nitrobenzamide to increase yield and purity, as well as exploring the compound's potential as a therapeutic agent for cancer and infectious diseases. Further research could also investigate the mechanism of action of N-(3-hydroxypropyl)-3-nitrobenzamide and its interactions with nitroreductase enzymes in more detail, leading to a better understanding of the role of these enzymes in drug metabolism and cancer therapy.
合成方法
N-(3-hydroxypropyl)-3-nitrobenzamide can be synthesized through a multistep process that involves the reaction of 3-nitrobenzoic acid with 3-chloropropanol in the presence of a base, followed by the reaction of the resulting product with ammonia to form N-(3-hydroxypropyl)-3-nitrobenzamide. The purity of the compound can be increased through further purification steps, such as recrystallization or column chromatography.
科学研究应用
N-(3-hydroxypropyl)-3-nitrobenzamide has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biomedicine. The compound's unique properties make it a valuable tool for studying the mechanisms of nitroreductase enzymes, which play a crucial role in drug metabolism and cancer therapy. N-(3-hydroxypropyl)-3-nitrobenzamide has also been used as a substrate for measuring nitroreductase activity in various biological samples, such as cell lysates and tissue extracts.
属性
IUPAC Name |
N-(3-hydroxypropyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-6-2-5-11-10(14)8-3-1-4-9(7-8)12(15)16/h1,3-4,7,13H,2,5-6H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYOMCQNUAPHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385326 |
Source


|
| Record name | N-(3-HYDROXYPROPYL)-3-NITRO-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-3-nitrobenzamide | |
CAS RN |
5181-91-9 |
Source


|
| Record name | N-(3-HYDROXYPROPYL)-3-NITRO-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20385326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5204522.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)

![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)






